molecular formula C11H10N4OS B13467875 [1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol

[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B13467875
M. Wt: 246.29 g/mol
InChI Key: HWEBUVMXFSKDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The triazole ring can be introduced through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne . The final step involves the reduction of the resulting compound to obtain the methanol derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol apart is its unique combination of benzothiazole and triazole rings, which confer a wide range of biological activities and chemical reactivity. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

[1-(2-methyl-1,3-benzothiazol-6-yl)triazol-4-yl]methanol

InChI

InChI=1S/C11H10N4OS/c1-7-12-10-3-2-9(4-11(10)17-7)15-5-8(6-16)13-14-15/h2-5,16H,6H2,1H3

InChI Key

HWEBUVMXFSKDAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)N3C=C(N=N3)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.